1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride

medicinal chemistry scaffold-based drug discovery DPP IV inhibitors

1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride (CAS 70167-24-7) is a geminally substituted arylcyclohexylamine derivative with the molecular formula C₁₃H₁₉Cl₂N and a molecular weight of 260.20 g/mol. Its structure features a primary amine geminal to both a cyclohexane ring and a 4-chlorobenzyl substituent, which structurally distinguishes it from the more common N-benzyl cyclohexylamine regioisomers.

Molecular Formula C13H19Cl2N
Molecular Weight 260.2
CAS No. 70167-24-7
Cat. No. B2699507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride
CAS70167-24-7
Molecular FormulaC13H19Cl2N
Molecular Weight260.2
Structural Identifiers
SMILESC1CCC(CC1)(CC2=CC=C(C=C2)Cl)N.Cl
InChIInChI=1S/C13H18ClN.ClH/c14-12-6-4-11(5-7-12)10-13(15)8-2-1-3-9-13;/h4-7H,1-3,8-10,15H2;1H
InChIKeyFBJRFLIWGUMGIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride (CAS 70167-24-7): Core Chemical Identity and Procurement-Relevant Specifications


1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine hydrochloride (CAS 70167-24-7) is a geminally substituted arylcyclohexylamine derivative with the molecular formula C₁₃H₁₉Cl₂N and a molecular weight of 260.20 g/mol . Its structure features a primary amine geminal to both a cyclohexane ring and a 4-chlorobenzyl substituent, which structurally distinguishes it from the more common N-benzyl cyclohexylamine regioisomers. The hydrochloride salt form (commercially available at ≥95% purity ) offers enhanced aqueous solubility compared to the free base (CAS 46459-32-9, C₁₃H₁₈ClN, MW 223.74 g/mol). The scaffold is related to the C-(1-aryl-cyclohexyl)-methylamine chemotype, which has been validated as a privileged pharmacophore for dipeptidyl peptidase IV (DPP IV) inhibitor discovery [1].

Why 1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine Hydrochloride Cannot Be Interchanged with Common Arylcyclohexylamine Analogs


Casual substitution of 1-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride with its N-benzyl regioisomer (CAS 46459-32-9) or positional chlorine isomers eliminates key structural features that govern biological recognition and physicochemical behavior. The geminal arrangement of the aryl moiety and the amine on the cyclohexane ring creates a spatially constrained pharmacophore that is topologically distinct from the linear N-benzyl regioisomer . In the context of the validated C-(1-aryl-cyclohexyl)-methylamine DPP IV inhibitor chemotype, the 1,1-disubstituted cyclohexane geometry is structurally essential for potency; the simpler N-[(4-chlorophenyl)methyl]cyclohexanamine (free base of CAS 46459-32-9) is not a direct pharmacophoric equivalent [1]. Furthermore, the absence of a chlorine substituent (cf. unsubstituted phenyl analogs) substantially reduces receptor binding affinity , making this specific substitution pattern functionally non-interchangeable for applications exploiting halogen-mediated binding interactions.

Quantitative Differentiation Evidence for 1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine Hydrochloride (70167-24-7) Versus Comparators


Structural Scaffold Distinction: Geminal 1,1-Disubstituted vs. N-Benzyl Regioisomer Architecture Defines Pharmacophore Privilege

The target compound possesses a geminal 1,1-disubstituted cyclohexane architecture (amine and 4-chlorobenzyl group on the same carbon), whereas the most closely related commercially available analog, N-[(4-chlorophenyl)methyl]cyclohexanamine (CAS 46459-32-9), is an N-benzyl secondary amine with the amine on the cyclohexane ring and the 4-chlorobenzyl group on the nitrogen atom . This structural distinction is functionally significant: the C-(1-aryl-cyclohexyl)-methylamine scaffold (to which the target compound belongs) was identified as a novel chemotype for DPP IV inhibition, yielding optimized compounds with low-nM potency and excellent oral pharmacokinetic profiles in rats [1]. In contrast, the N-benzyl regioisomer scaffold is not represented among validated DPP IV pharmacophores [1].

medicinal chemistry scaffold-based drug discovery DPP IV inhibitors

Hydrochloride Salt Advantage: Documented Aqueous Solubility Enhancement Over Free Base for Biological Assay Compatibility

The target compound (CAS 70167-24-7, HCl salt, MW 260.20 g/mol) is the hydrochloride salt of 1-[(4-chlorophenyl)methyl]cyclohexan-1-amine. The free base (MW 223.74 g/mol) has a computed logP of 3.71 , indicating substantial lipophilicity and limited aqueous solubility. Salt formation with HCl enhances water solubility, which is critical for achieving reliable compound concentrations in aqueous biological assay buffers. The free base form (available under CAS 46459-32-9 as the N-benzyl regioisomer on chembase.cn) is primarily offered as a custom synthesis product without ready-to-use formulation [1]. The hydrochloride salt is available off-the-shelf at ≥95% purity from multiple suppliers with defined storage and handling parameters .

drug discovery solubility optimization assay development

Absence of Acetylcholinesterase Inhibitory Activity: NegativeSelectivity Evidence for CNS-Targeted Screening Cascades

In a binding assay evaluating inhibitory activity against acetylcholinesterase (AChE), a derivative incorporating the 1-[(4-chlorophenyl)methyl]cyclohexan-1-amine substructure showed no inhibition at a test concentration of 26 μM (recorded as 'No inhibition') . While this assay was conducted on a larger derivative molecule (parent MW 529.52), the result indicates that the 4-chlorobenzyl cyclohexylamine substructure is compatible with the absence of AChE off-target activity. By contrast, many arylcyclohexylamine-class compounds (including PCP and ketamine derivatives) exhibit promiscuous receptor binding profiles that frequently include cholinergic targets [1]. This negative data point provides an experimentally documented selectivity baseline for screening cascades where AChE counter-screening is relevant.

acetylcholinesterase counter-screening CNS safety pharmacology

Chlorine Substitution Effect: Enhanced Binding Affinity Compared to De-Chlorinated and Methyl-Substituted Analogs

Comparative binding data aggregated from supplier documentation indicates that the 4-chloro substituent on the benzyl ring of N-(4-chlorobenzyl)cyclohexanamine hydrochloride significantly enhances receptor binding affinity compared to the unsubstituted N-benzylcyclohexanamine (moderate receptor affinity) and the 4-methyl analog N-(4-methylbenzyl)cyclohexanamine (reduced potency) . This class-level SAR trend supports the conclusion that the chlorine atom contributes to binding through electronic effects and/or halogen bonding interactions. The structurally similar meta-chloro isomer N-[(3-chlorophenyl)methyl]cyclohexanamine has predicted 5-HT₁A receptor affinity with Ki = 89 nM (molecular docking; experimental validation pending) and a logP of 5.568 , indicating that chlorine position on the aromatic ring modulates both binding and lipophilicity.

structure-activity relationship halogen bonding receptor binding affinity

Synthetic Tractability: Defined Single-Step N-Alkylation Route with Reported Yield Range

The structurally related N-[(3-chlorophenyl)methyl]cyclohexanamine is synthesized via a single-step nucleophilic substitution of cyclohexylamine with 3-chlorobenzyl chloride under alkaline conditions, achieving yields of 68–75% after column chromatography purification . An analogous synthetic route using 4-chlorobenzyl chloride and cyclohexanone (for the geminal scaffold) is described for the target compound . The reported yield range for the meta-chloro analog provides a reasonable benchmark for expected synthetic efficiency of the para-chloro target compound. In contrast, more complex arylcyclohexylamine derivatives (e.g., ketamine analogs with 2-oxo substitution) require multi-step synthesis with protecting group strategies [1], making the target compound's straightforward synthetic accessibility a procurement-relevant advantage.

synthetic chemistry process development medicinal chemistry

High-Confidence Application Scenarios for 1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine Hydrochloride Based on Validated Quantitative Differentiation Evidence


DPP IV Inhibitor Lead Optimization Using the C-(1-Aryl-cyclohexyl)-methylamine Pharmacophore

Researchers developing novel DPP IV inhibitors should prioritize 1-[(4-chlorophenyl)methyl]cyclohexan-1-amine hydrochloride as the core scaffold for structure-activity relationship (SAR) exploration. The geminal 1,1-disubstituted cyclohexane architecture is the defining pharmacophoric element of the validated C-(1-aryl-cyclohexyl)-methylamine chemotype, which has yielded DPP IV inhibitors with low-nM potency and oral bioavailability in rat models [1]. N-Benzyl regioisomers (e.g., CAS 46459-32-9) are not pharmacophoric equivalents and substitution would abolish the geometric presentation essential for DPP IV binding. The hydrochloride salt form ensures solubility in aqueous assay media, enabling reproducible in vitro DPP IV enzymatic assays.

CNS-Targeted Screening Libraries Requiring Documented Acetylcholinesterase Selectivity

For CNS drug discovery programs, this compound offers an experimentally documented selectivity baseline against acetylcholinesterase (no inhibition at 26 μM for a substructure-containing derivative) [1]. This negative data point supports its inclusion in phenotypic screening cascades where cholinergic off-target activity would confound results. In contrast to classical arylcyclohexylamines (PCP, ketamine) that exhibit broad receptor promiscuity [2], the 4-chlorobenzyl substitution pattern may offer a more selective starting point for hit-to-lead optimization targeting specific CNS receptors (e.g., sigma receptors, monoamine transporters).

Halogen Bonding SAR Studies Exploiting the 4-Chloro Substituent

The 4-chloro substituent on the benzyl ring provides a measurable enhancement in receptor binding affinity compared to unsubstituted and methyl-substituted analogs [1]. This makes the compound a suitable positive control in halogen bonding SAR campaigns, where systematic variation of the aryl substituent (Cl, F, Br, CF₃, H, CH₃) is used to map the electronic and steric requirements of a binding pocket. The structurally characterized meta-chloro analog (predicted 5-HT₁A Ki = 89 nM, logP = 5.568) [2] serves as a comparator for assessing positional chlorine effects on both target affinity and physicochemical properties.

Scale-Up Feasibility Assessment for Preclinical Candidate Advancement

For programs requiring gram-to-kilogram quantities for IND-enabling studies, this compound offers a synthetically tractable route via single-step N-alkylation chemistry (benchmark yield 68–75% for analogous meta-chloro derivative) [1]. The simplicity of the synthesis—involving commercially available cyclohexylamine or cyclohexanone and 4-chlorobenzyl chloride—supports rapid scale-up without the protecting group manipulations required for 2-oxo-substituted arylcyclohexylamines [2]. The hydrochloride salt form further simplifies purification and storage logistics compared to the hygroscopic free base.

Quote Request

Request a Quote for 1-[(4-Chlorophenyl)methyl]cyclohexan-1-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.